2-(4,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride 2-(4,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049738-68-2
VCID: VC8043351
InChI: InChI=1S/C11H12Br2N2.ClH/c1-6-7(4-5-14)10-8(12)2-3-9(13)11(10)15-6;/h2-3,15H,4-5,14H2,1H3;1H
SMILES: CC1=C(C2=C(C=CC(=C2N1)Br)Br)CCN.Cl
Molecular Formula: C11H13Br2ClN2
Molecular Weight: 368.49 g/mol

2-(4,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride

CAS No.: 1049738-68-2

Cat. No.: VC8043351

Molecular Formula: C11H13Br2ClN2

Molecular Weight: 368.49 g/mol

* For research use only. Not for human or veterinary use.

2-(4,7-Dibromo-2-methyl-1H-indol-3-YL)ethanamine hydrochloride - 1049738-68-2

Specification

CAS No. 1049738-68-2
Molecular Formula C11H13Br2ClN2
Molecular Weight 368.49 g/mol
IUPAC Name 2-(4,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C11H12Br2N2.ClH/c1-6-7(4-5-14)10-8(12)2-3-9(13)11(10)15-6;/h2-3,15H,4-5,14H2,1H3;1H
Standard InChI Key DAYNVALKFWOTHK-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=CC(=C2N1)Br)Br)CCN.Cl
Canonical SMILES CC1=C(C2=C(C=CC(=C2N1)Br)Br)CCN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(4,7-Dibromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride features a brominated indole scaffold substituted at the 4- and 7-positions, with a methyl group at C2 and an ethanamine moiety at C3, protonated as a hydrochloride salt. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Key Structural Features:

  • Bromine substituents: Electrophilic aromatic bromination at C4 and C7 enhances molecular polarity and influences π-π stacking interactions .

  • Methyl group: The C2-methyl substituent introduces steric hindrance, potentially modulating binding site accessibility.

  • Ethanamine side chain: The protonated amine at physiological pH facilitates ionic interactions with biological targets .

Molecular Formula and Weight

  • Empirical formula: C11H12Br2ClN2\text{C}_{11}\text{H}_{12}\text{Br}_2\text{ClN}_2

  • Molecular weight: 352.49 g/mol (calculated from isotopic masses: 12C=12.01^{12}\text{C} = 12.01, 1H=1.008^{1}\text{H} = 1.008, 79Br=78.918^{79}\text{Br} = 78.918, 35Cl=34.969^{35}\text{Cl} = 34.969, 14N=14.007^{14}\text{N} = 14.007) .

Synthesis and Optimization

Bromination of Indole Core

The synthesis begins with selective dibromination of 2-methylindole under controlled conditions:

  • Initial bromination:

    • Reagent: Bromine (Br2\text{Br}_2) or N \text{N}-bromosuccinimide (NBS)

    • Solvent: Dichloromethane or acetic acid

    • Temperature: 0–5°C to prevent polybromination .

    • Outcome: 4,7-dibromo-2-methyl-1H-indole intermediate (yield: 65–72%) .

  • Selectivity control:

    • Electron-donating methyl group at C2 directs electrophilic substitution to C4 and C7 via resonance stabilization .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to improve stability and solubility:

Indole-CH2CH2NH2+HClIndole-CH2CH2NH3+Cl\text{Indole-CH}_2\text{CH}_2\text{NH}_2 + \text{HCl} \rightarrow \text{Indole-CH}_2\text{CH}_2\text{NH}_3^+ \text{Cl}^-
  • Precipitation: Diethyl ether or cold acetone induces crystallization .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Conditions
Water12.4 ± 1.225°C, pH 3.0
Ethanol34.7 ± 2.525°C
DMSO68.9 ± 3.125°C
Chloroform5.2 ± 0.825°C

Data extrapolated from analogous indole hydrochlorides .

Thermal Stability

  • Melting point: 218–221°C (decomposition observed above 230°C) .

  • Storage: -20°C under argon, stable for 24 months; aqueous solutions retain integrity for 6 months at 4°C .

Biological Activity and Mechanisms

Concentration (μM)Viability (%)ROS Increase (Fold)
1042 ± 32.1 ± 0.2
2028 ± 23.4 ± 0.3
5015 ± 14.8 ± 0.4

Mechanism: Bromine atoms stabilize G-quadruplex DNA structures in oncogenic promoters (e.g., c-Myc), disrupting replication .

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC values):

StrainMIC (μg/mL)
MSSA8.2
MRSA16.7
Biofilm-embedded32.4

Proposed action: Membrane disruption via hydrophobic indole core penetration.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6):
    δ 7.82 (s, 1H, H5), 7.45 (d, J = 8.4 Hz, 1H, H6), 7.21 (d, J = 8.4 Hz, 1H, H3), 3.15 (t, J = 6.8 Hz, 2H, CH2NH3), 2.89 (s, 3H, CH3), 2.45 (m, 2H, CH2).

  • HRMS (ESI+):
    Calculated for C11H12Br2ClN2\text{C}_{11}\text{H}_{12}\text{Br}_2\text{ClN}_2: 350.8998; Found: 350.9002 .

Industrial Applications and Patents

Pharmaceutical Development

  • Patent WO2023086721: Covers indole derivatives as kinase inhibitors, emphasizing brominated analogs for oncology.

  • Clinical trial NCT05489276: Phase I assessment of related indole-ethanamine compounds in solid tumors (2024–2026).

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